molecular formula C8H10O4 B8618267 Hydroxy(2-furyl)acetic acid ethyl ester

Hydroxy(2-furyl)acetic acid ethyl ester

Cat. No.: B8618267
M. Wt: 170.16 g/mol
InChI Key: RAMRLZBGFKYYQT-UHFFFAOYSA-N
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Description

Hydroxy(2-furyl)acetic acid ethyl ester (IUPAC name: ethyl 2-hydroxy-2-(furan-2-yl)acetate) is an ester derivative of hydroxy(2-furyl)acetic acid. The compound features a furan ring substituted at the 2-position, a hydroxyl group, and an ethyl ester moiety.

The furan ring contributes to aromaticity and reactivity, common in bioactive compounds .

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

ethyl 2-(furan-2-yl)-2-hydroxyacetate

InChI

InChI=1S/C8H10O4/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7,9H,2H2,1H3

InChI Key

RAMRLZBGFKYYQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CO1)O

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-(2-Furyl)propanoate

  • Structure: Ethyl ester of 3-(2-furyl)propanoic acid (C₉H₁₂O₃).
  • Properties :
    • Molecular weight: 168.19 g/mol .
    • Detected in essential oils with a retention index (RT: 14.85) .
    • Exhibits fruity or floral aromas, commonly used in flavoring agents.
  • Key Differences: Lacks a hydroxyl group, reducing polarity and hydrogen-bonding capacity compared to hydroxy(2-furyl)acetic acid ethyl ester. Longer carbon chain (propanoate vs. acetate) increases hydrophobicity.

2-(2-Furyl)-2-oxoacetic Acid Ethyl Ester

  • Structure : Ethyl ester of 2-(2-furyl)-2-oxoacetic acid (C₈H₈O₄).
  • Properties :
    • Contains a ketone (oxo) group instead of a hydroxyl group.
    • CAS registry number: Available on request .
  • Key Differences :
    • The oxo group increases electrophilicity, making it more reactive in nucleophilic addition reactions.
    • Lower solubility in polar solvents due to the absence of a hydroxyl group.

Ethyl 2-Phenylacetoacetate

  • Structure : Ethyl ester of 2-phenylacetoacetic acid (C₁₂H₁₄O₃).
  • Properties :
    • Molecular weight: 206.24 g/mol .
    • Used as a precursor in pharmaceutical synthesis (e.g., anticoagulants).
  • Key Differences: Aromatic phenyl group instead of furyl, altering electronic properties and bioactivity. The acetyl group enhances keto-enol tautomerism, absent in hydroxy(2-furyl) derivatives.

3-(2-Furyl)acrylic Acid Esters

  • Structure : Esters of 3-(2-furyl)acrylic acid (e.g., methyl or ethyl esters).
  • Properties :
    • Exhibit antimicrobial and antifungal activities .
    • Poor water solubility due to the planar acrylic acid backbone .
  • Key Differences: The acrylic acid moiety introduces conjugation, affecting UV absorption and reactivity. this compound’s hydroxyl group may mitigate solubility issues observed in non-hydroxylated furyl acrylates.

Key Research Findings

  • Metabolism and Stability :
    • Furyl esters, such as ethyl furylpropionate, undergo rapid hydrolysis in biological fluids (e.g., >98% hydrolysis within 5 minutes in guinea pig blood) . This compound may exhibit slower degradation due to steric hindrance from the hydroxyl group.
  • Biological Activity :
    • 3-(2-Furyl)acrylic acid esters show antimicrobial activity but suffer from poor solubility . The hydroxyl group in this compound could enhance solubility and efficacy.
  • Synthetic Applications :
    • Analogous to ethyl 2-phenylacetoacetate, this compound may serve as a building block in drug synthesis, leveraging the furan ring’s aromaticity for target binding .

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